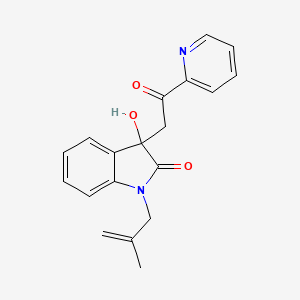![molecular formula C17H19N3O5 B5349270 diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B5349270.png)
diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. This compound is also known as DAPIT and has a molecular formula of C19H20N4O5.
Mécanisme D'action
The mechanism of action of diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs), which are involved in various physiological processes such as tissue remodeling, inflammation, and neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of MMPs and PDEs, which are involved in the breakdown of extracellular matrix and the regulation of intracellular cyclic nucleotide levels, respectively. In vivo studies have shown its potential anti-inflammatory and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate in lab experiments include its ease of synthesis, stability, and versatility as a building block for the synthesis of functional materials. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate. These include:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of more potent and selective inhibitors of MMPs and PDEs using this compound as a starting point.
3. Exploration of its potential applications in other fields such as catalysis and energy storage.
4. Investigation of its potential as a tool compound for the study of protein-ligand interactions and enzyme inhibition.
5. Development of new synthetic routes for the production of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate involves the reaction of 5-amino-1-methylpyrazole-4-carboxylic acid with diethyl isophthalate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain this compound as a white solid.
Applications De Recherche Scientifique
Diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In materials science, it has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In chemical biology, it has been used as a tool compound for the study of protein-ligand interactions and enzyme inhibition.
Propriétés
IUPAC Name |
diethyl 5-[(2-methylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-4-24-16(22)11-8-12(17(23)25-5-2)10-13(9-11)19-15(21)14-6-7-18-20(14)3/h6-10H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJABULQFQTYHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=NN2C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5349197.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-methyl-2-furamide](/img/structure/B5349199.png)
![1-benzyl-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B5349206.png)
![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5349210.png)
![2-(5-carboxy-2-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5349217.png)
![2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5349226.png)

![1-[4-(4-chlorophenyl)butanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5349238.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5349253.png)
![4-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5349279.png)
![7-(3-chlorophenyl)-4-[(2-methylpyrimidin-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5349281.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}cyclopentanecarboxamide](/img/structure/B5349286.png)
![5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide](/img/structure/B5349287.png)
![4-[4-(2-methoxy-1-methylethyl)-1-piperidinyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5349302.png)